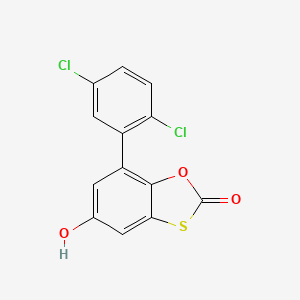

7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest falls within the category of benzoxathioles, which are heterocyclic compounds containing sulfur and oxygen in a benzene ring. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related benzoxathioles involves multistep chemical reactions, starting from basic chemical substrates to achieve the desired compound. For example, the synthesis of 2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H- pyrrolizine bis(2-propylcarbamate) demonstrates a complex process involving esterification, carbamation, and comparison of antineoplastic activities among derivatives (Anderson, Chang, & Mcpherson, 1983).

Molecular Structure Analysis

The molecular structure of benzoxathioles and related compounds is characterized using various spectroscopic techniques such as FT-IR, FT-Raman, and NMR. These analyses provide detailed information on the molecular vibrations, functional groups, and overall molecular geometry. A study on the structural elucidation of a novel pyrazole derivative highlights the importance of crystal structure analysis in understanding the compound's molecular configuration (Naveen et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving benzoxathioles can lead to various derivatives with distinct chemical properties. The reactivity of these compounds towards different chemical reagents enables the synthesis of a wide range of biologically active molecules. For example, the alkylation of 7-bromo-5-(2-chlorophenyl)- 3-hydroxy-1,2-dihydro-3H-1,4-benzo- diazepin-2-one with alkyl tosylates demonstrates the chemical versatility of related structures (Pavlovsky et al., 2009).

Physical Properties Analysis

The physical properties of benzoxathioles, including solubility, melting point, and crystalline structure, are crucial for their application in pharmaceutical formulations. The solubility of these compounds in water and organic solvents affects their bioavailability and pharmacokinetic profile.

Chemical Properties Analysis

Benzoxathioles exhibit a range of chemical properties, including antioxidative, antimicrobial, and anti-inflammatory activities. These properties are often evaluated through biochemical assays and molecular docking studies to understand their mechanism of action and potential therapeutic applications. For instance, the synthesis and antimicrobial, analgesic activity, and molecular docking studies of novel benzoxazole derivatives highlight the chemical properties and potential applications of these compounds (Jayanna et al., 2013).

Applications De Recherche Scientifique

Biological Properties and Drug Development

A series of hindered phenolic 1,3-benzoxathioles were prepared and investigated for their biological properties, demonstrating significant biological activities such as lipid peroxidation (LPO)-lowering, antisuperoxide inhibiting, slow reacting substance of anaphylaxis (SRS-A) inhibiting, and 5-lipoxygenase inhibiting activities. These properties suggest potential for development as candidate drugs for treating conditions like asthma (Aizawa et al., 1990).

Chemical Reactivity and Synthesis

The synthesis and evaluation of compounds related to "7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one" involve the exploration of their reactivity and potential for forming prodrugs with enhanced solubility and therapeutic efficacy. One such study involved the preparation of prodrugs with improved water solubility, highlighting the compound's utility in drug formulation and delivery (Anderson et al., 1983).

Environmental Applications

Research on photocatalytic oxidation of chlorinated phenols, which are structurally related to "7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one," has shown the potential for environmental remediation. Studies on photocatalyzed oxidation pathways of dichlorophenols by CdS in different pH conditions have contributed to understanding the degradation mechanisms of persistent organic pollutants in water (Tang & Huang, 1995).

Mécanisme D'action

Propriétés

IUPAC Name |

7-(2,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2O3S/c14-6-1-2-10(15)8(3-6)9-4-7(16)5-11-12(9)18-13(17)19-11/h1-5,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWWZMONJWAULP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=C3C(=CC(=C2)O)SC(=O)O3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2,5-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)

![N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5544563.png)

![3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)

![ethyl 8-ethyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5544594.png)

![5-methyl-1'-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5544608.png)

![2-methyl-3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5544617.png)

![4-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5544622.png)

![N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5544632.png)

![N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544646.png)

![N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5544651.png)